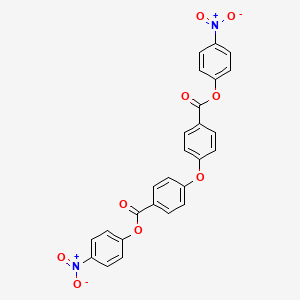silane CAS No. 821779-82-2](/img/structure/B12551070.png)
[2,4-Bis(2-methylbutan-2-yl)phenoxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(2-methylbutan-2-yl)phenoxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,4-bis(2-methylbutan-2-yl)phenol+trimethylsilyl chloride→2,4-Bis(2-methylbutan-2-yl)phenoxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(2-methylbutan-2-yl)phenoxysilane can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Substitution: Various substituted phenoxy derivatives
Hydrolysis: 2,4-bis(2-methylbutan-2-yl)phenol
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is not well-studied. its reactivity is primarily influenced by the presence of the phenoxy and trimethylsilyl groups. The phenoxy group can participate in various electrophilic and nucleophilic reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
- bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite
Uniqueness
Compared to similar compounds, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and functionalization potential. This makes it a versatile intermediate in organic synthesis and potentially valuable in various applications.
Eigenschaften
CAS-Nummer |
821779-82-2 |
|---|---|
Molekularformel |
C19H34OSi |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
[2,4-bis(2-methylbutan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C19H34OSi/c1-10-18(3,4)15-12-13-17(20-21(7,8)9)16(14-15)19(5,6)11-2/h12-14H,10-11H2,1-9H3 |
InChI-Schlüssel |
IMOFGVKVZYFAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
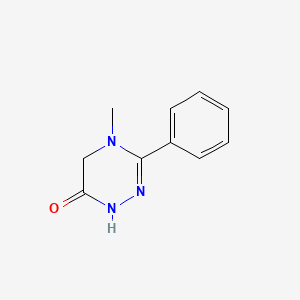
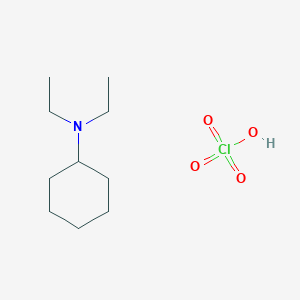
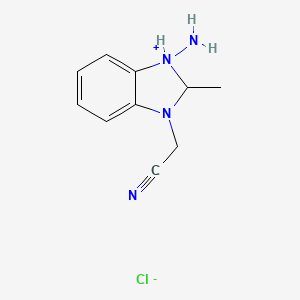
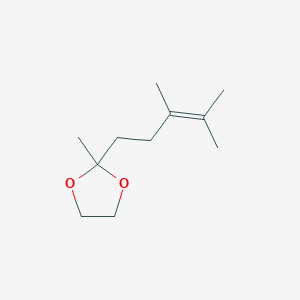
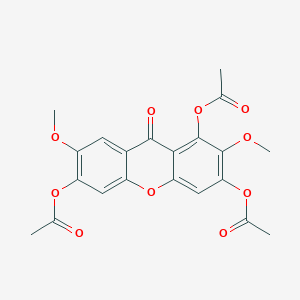
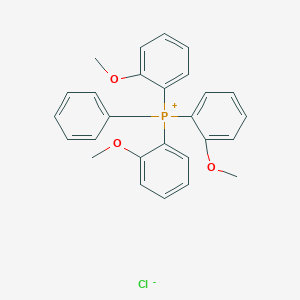
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)

![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)


